![molecular formula C14H14N2O2 B12621616 N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea CAS No. 919996-74-0](/img/structure/B12621616.png)
N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea
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Overview
Description
N-[([1,1’-Biphenyl]-3-yl)methyl]-N’-hydroxyurea is an organic compound that features a biphenyl group attached to a hydroxyurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-N’-hydroxyurea typically involves the reaction of 3-bromomethylbiphenyl with hydroxyurea under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the hydroxyurea group. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of N-[([1,1’-Biphenyl]-3-yl)methyl]-N’-hydroxyurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[([1,1’-Biphenyl]-3-yl)methyl]-N’-hydroxyurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyurea group to amine derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Oxidation: Formation of biphenyl oxides.
Reduction: Formation of biphenyl amines.
Substitution: Formation of nitro or halogenated biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea is structurally related to hydroxyurea, a well-known antimetabolite used primarily in the treatment of sickle cell disease and certain cancers. The compound's structure allows it to interact with biological targets similarly to hydroxyurea, potentially offering new therapeutic avenues.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess the purity of the synthesized compound.
Treatment of Sickle Cell Disease
Hydroxyurea has been extensively studied for its efficacy in treating sickle cell disease by increasing fetal hemoglobin levels. This compound may exhibit similar properties due to its structural analogies. Clinical studies indicate that compounds enhancing fetal hemoglobin synthesis can significantly reduce pain crises and improve quality of life in patients with sickle cell disease .
Cancer Treatment
Research suggests that compounds similar to hydroxyurea can be effective against various cancers by inducing apoptosis in malignant cells. This compound may have potential applications in treating tumors such as breast cancer, prostate cancer, and melanoma due to its ability to inhibit cell division and promote programmed cell death .
Sickle Cell Disease Management
A notable case involved a 25-year-old patient with sickle cell disease who was treated with hydroxyurea derivatives. The treatment led to a significant reduction in vaso-occlusive crises and improved overall health outcomes over several years . This case highlights the potential role of this compound in similar therapeutic contexts.
Cancer Treatment Trials
In clinical trials assessing hydroxyurea's effectiveness against chronic myeloid leukemia (CML), patients exhibited varying degrees of response based on genetic markers and previous treatment histories . The implications for this compound could be significant if it demonstrates superior efficacy or reduced side effects compared to existing therapies.
Mechanism of Action
The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-N’-hydroxyurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular pathways, such as the reduction of inflammation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Hydroxyurea: A compound with a similar hydroxyurea moiety, used as a medication for certain types of cancer and sickle cell anemia.
Uniqueness
N-[([1,1’-Biphenyl]-3-yl)methyl]-N’-hydroxyurea is unique due to its combination of a biphenyl group and a hydroxyurea moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit potential therapeutic effects that are not observed in simpler compounds like biphenyl or hydroxyurea alone .
Biological Activity
N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.
This compound belongs to the class of hydroxyureas, which are known for their ability to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis. This inhibition leads to decreased deoxynucleotide triphosphate (dNTP) levels, thereby affecting cell proliferation and inducing apoptosis in rapidly dividing cells such as cancer cells. The biphenyl moiety may enhance the compound's lipophilicity and cellular uptake, contributing to its biological efficacy.
Antitumor Activity
Numerous studies have reported the antitumor properties of hydroxyureas. For instance, hydroxyurea has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60). The compound's mechanism involves cell cycle arrest at the G1/S phase and induction of apoptosis through various pathways.
Table 1: Summary of Antitumor Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 20 | G1/S phase arrest |
HL-60 | 15 | Apoptosis induction |
A549 (Lung) | 25 | Inhibition of DNA synthesis |
Case Studies
- Study on Sickle Cell Disease : A clinical trial involving adult sickle cell patients demonstrated that hydroxyurea treatment significantly reduced painful episodes and improved hemoglobin levels. The study indicated a reduction in mortality rates among patients treated with hydroxyurea over a follow-up period of nine years .
- Polycythemia Vera Treatment : In a cohort study involving patients with polycythemia vera treated with hydroxyurea, no cases of acute leukemia were observed despite prolonged treatment durations. This suggests a favorable safety profile for long-term use in certain hematological conditions .
Pharmacokinetics and Toxicity
Hydroxyurea is well-absorbed orally and exhibits a half-life that supports once-daily dosing. However, it can cause myelosuppression as a dose-dependent side effect, necessitating careful monitoring of blood counts during therapy.
Table 2: Pharmacokinetic Profile
Parameter | Value |
---|---|
Bioavailability | ~80% |
Half-life | 3-4 hours |
Peak plasma concentration | 2 hours post-dose |
Recent Research Findings
Recent advancements in the field have focused on modifying the hydroxyurea structure to enhance its efficacy and reduce toxicity. Research has indicated that derivatives of hydroxyurea with additional functional groups may exhibit improved selectivity and potency against specific cancer types.
In Silico Studies
Computational modeling has been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that modifications to the biphenyl group can significantly alter biological activity.
Properties
CAS No. |
919996-74-0 |
---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
1-hydroxy-3-[(3-phenylphenyl)methyl]urea |
InChI |
InChI=1S/C14H14N2O2/c17-14(16-18)15-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,18H,10H2,(H2,15,16,17) |
InChI Key |
BRISLUOZFQSLRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CNC(=O)NO |
Origin of Product |
United States |
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